
4-クロロ-3-シアノピリジン
概要
説明
4-Chloro-3-cyanopyridine is a chemical compound that is a derivative of pyridine, a heterocyclic aromatic organic compound. It contains a chlorine atom and a cyano group attached to the pyridine ring. This compound is of interest due to its potential applications in various chemical reactions and as a building block in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 4-Chloro-3-cyanopyridine and its derivatives has been explored in several studies. An unexpected synthesis route was discovered when 4-cyanopyridine N-oxide reacted with phosphorus oxychloride/phosphorus pentachloride, leading to 3-chloro-4-cyanopyridine instead of the anticipated chlorination at the 2-position . Additionally, tetrachloro-3-cyanopyridine has been used as a starting material to create highly substituted pyridines by reacting with various nucleophiles, demonstrating the versatility of chloro-cyanopyridines in synthesis .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-cyanopyridine-related compounds has been extensively studied using X-ray diffraction techniques. For instance, the crystal structure of 4-cyanopyridinium hydrogen chloranilate was determined, revealing centrosymmetric dimers formed via hydrogen bonds and a two-dimensional square grid molecular network . Moreover, the coordination of 4-cyanopyridine as a ligand in metal complexes has been shown to influence the structural properties of these complexes .
Chemical Reactions Analysis
4-Chloro-3-cyanopyridine participates in various chemical reactions due to its reactive sites. It has been used in the synthesis of coordination compounds, where it acts as a π-acceptor ligand, affecting the electronic and structural properties of the resulting metalloporphyrins . The reactivity of 4-cyanopyridine derivatives with nucleophilic reagents has also been studied, leading to the formation of stable adducts and enabling further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-cyanopyridine derivatives have been characterized using a range of spectroscopic and analytical techniques. For example, the magnetic properties of linear chain 4-cyanopyridine compounds have been investigated, revealing antiferromagnetic or ferromagnetic exchange within the chains depending on the metal ion involved . The optical properties of 4-cyanopyridinium hydrogensquarate monohydrate were also studied, with its color in the solid state being a point of interest .
科学的研究の応用
抗がん活性
4-クロロ-3-シアノピリジンは、様々なヒト癌細胞株に対して有望な細胞毒性を示した新規3-シアノピリジン誘導体の合成に使用されてきました . これらには、前立腺癌(PC-3)、乳癌(MDA-MB-231)、肝細胞癌(HepG2)が含まれます . 4-クロロ-3-シアノピリジンから合成された化合物は、標準的な抗癌剤である5-FUよりも効果的であることが判明しました .
アポトーシス誘導
4-クロロ-3-シアノピリジンから合成された3-シアノピリジン誘導体は、癌細胞におけるアポトーシスを誘導することが判明しました . これらは、G2/M期で細胞周期を停止させ、pre-G1期でDNA量を増加させます . これは、癌細胞ではしばしば欠損している、プログラムされた細胞死のプロセスであるアポトーシスの発生を示唆しています .
サバイビンモジュレーション
サバイビンは、アポトーシスを阻害し、細胞分裂を調節するタンパク質です。 その過剰発現は、癌細胞の化学療法剤に対する抵抗性の増加および癌の悪性化に関連しています . 4-クロロ-3-シアノピリジンから合成された3-シアノピリジン誘導体は、プロテアソーム依存性サバイビン分解を介してサバイビン発現を低下させることが判明しました .
アポトーシス阻害タンパク質(IAP)モジュレーション
サバイビンに加えて、4-クロロ-3-シアノピリジンから合成された3-シアノピリジン誘導体は、他のIAPファミリータンパク質であるLivin、XIAP、C-IAP1の発現を低下させることが判明しました . これらのタンパク質は、アポトーシスを阻害し、細胞生存を促進することにおいても役割を果たしています
作用機序
Target of Action
4-Chloro-3-cyanopyridine is a chemical compound that is often used in the field of organic synthesis It’s known to be involved in various chemical reactions, particularly in the formation of more complex organic structures .
Mode of Action
The mode of action of 4-Chloro-3-cyanopyridine involves its interaction with organometallic reagents, such as organomagnesiums and organolithiums . These reagents can react with 4-Chloro-3-cyanopyridine, leading to the formation of substituted and functionalized structures . For instance, LITMP in DEE attacks at −75°C exclusively the kinetically more acidic 2-position of 4-chloro-3-fluoropyridine .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of pyrazolo[3,4-b]pyridines . These compounds have been synthesized as potentially biologically active materials, showing promise as inhibitors of xanthine oxidases .
Pharmacokinetics
It’s known that the compound has a molecular weight of 13855 , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of 4-Chloro-3-cyanopyridine’s action is the formation of more complex organic structures . For example, it can contribute to the synthesis of pyrazolo[3,4-b]pyridines . These compounds have potential biological activity and have shown promise as inhibitors of xanthine oxidases .
Action Environment
The action of 4-Chloro-3-cyanopyridine can be influenced by various environmental factors. For instance, the temperature can affect the reaction of 4-Chloro-3-cyanopyridine with other compounds . Additionally, the presence of certain reagents, such as organomagnesiums and organolithiums, is necessary for the compound to undergo certain reactions .
Safety and Hazards
4-Chloro-3-cyanopyridine is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Relevant Papers
Several papers have been published on 4-Chloro-3-cyanopyridine. For instance, one paper discusses the photocatalytic reaction of 4-Chloro-3-cyanopyridine with tertiary aliphatic amines . Another paper presents a study on the catalytic protodeboronation of pinacol boronic esters .
生化学分析
Biochemical Properties
4-Chloro-3-cyanopyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a substrate for nitrile-converting enzymes in certain fungi . These enzymes can convert nitriles to corresponding acids or amides, demonstrating the compound’s role in biochemical reactions .
Molecular Mechanism
The molecular mechanism of 4-Chloro-3-cyanopyridine involves its interaction with nitrile-converting enzymes. These enzymes can bind to the compound and catalyze its conversion to other compounds, such as acids or amides . This process may involve enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
Current studies mainly focus on its conversion to other compounds via enzymatic reactions .
Metabolic Pathways
4-Chloro-3-cyanopyridine is involved in metabolic pathways related to the conversion of nitriles to acids or amides . This process involves interactions with enzymes and cofactors, and may affect metabolic flux or metabolite levels.
特性
IUPAC Name |
4-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKPXDUZFDINDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539930 | |
| Record name | 4-Chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89284-61-7 | |
| Record name | 4-Chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-nicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



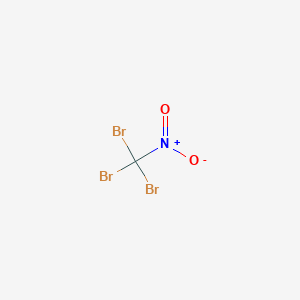
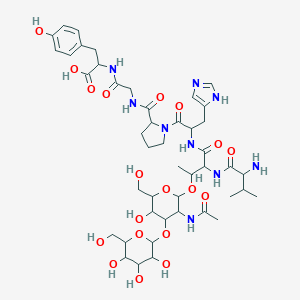
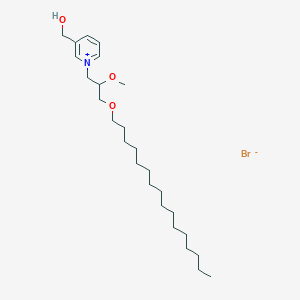
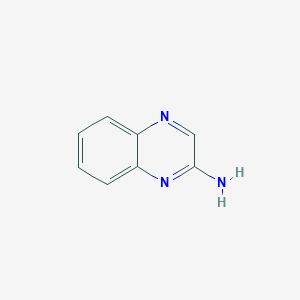
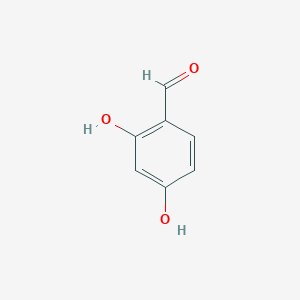
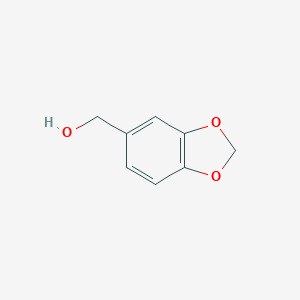
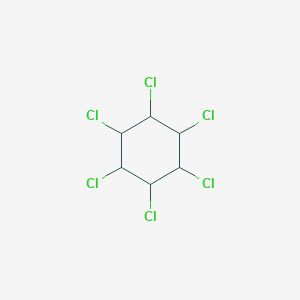
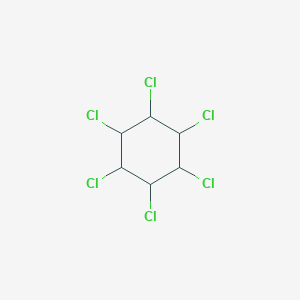

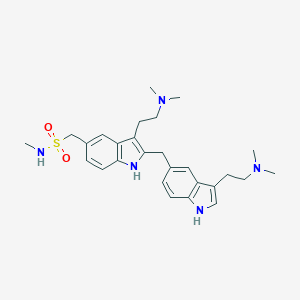


![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)
